molecular formula C9H17NO3 B124221 Tert-butyl 3-hydroxycyclobutylcarbamate CAS No. 154748-63-7

Tert-butyl 3-hydroxycyclobutylcarbamate

Cat. No. B124221
M. Wt: 187.24 g/mol
InChI Key: WSUMHFNEPOYLJM-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxycyclobutylcarbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxycyclobutylcarbamate is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxycyclobutylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 63.1±6.0 kJ/mol and a flash point of 137.5±24.8 °C .

Scientific Research Applications

Environmental Pollution Control

One study discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful compounds. This research suggests potential applications in environmental pollution control, where similar compounds might be broken down to mitigate pollution (Hsieh et al., 2011).

Antioxidant Properties in Food and Medicine

The review on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, highlighted their widespread use in industrial and commercial products to retard oxidative reactions. Such antioxidants have been found in various environmental matrices and human tissues, suggesting their significance in food science and potential implications for human health. The study calls for further investigation into the environmental behaviors of these compounds and their effects on human health (Liu & Mabury, 2020).

Bioremediation and Environmental Fate

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation pathways and the influence of environmental conditions on the degradation process. This study underscores the complexity of bioremediation efforts and the importance of understanding the specific behaviors of such compounds in the environment (Thornton et al., 2020).

Nonchromatographic Bioseparation Processes

A review on three-phase partitioning (TPP) as a bioseparation technology for extracting and purifying bioactive molecules from natural sources mentions tert-butanol as a component in TPP systems. This highlights the utility of tert-butyl compounds in facilitating the separation and purification of proteins, enzymes, and other bioactive molecules in food, cosmetics, and medicine (Yan et al., 2018).

Safety And Hazards

Tert-butyl 3-hydroxycyclobutylcarbamate is considered a hazardous substance. It may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Tert-butyl 3-hydroxycyclobutylcarbamate are not available, it’s worth noting that tert-butyl esters and carbamates are widely used in synthetic organic chemistry, suggesting potential future applications in this field .

properties

IUPAC Name

tert-butyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUMHFNEPOYLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241253, DTXSID901272300
Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxycyclobutylcarbamate

CAS RN

154748-63-7, 389890-42-0, 389890-43-1
Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl trans-(3-hydroxycyclobutyl)carbamate
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Record name tert-Butyl (3-hydroxycyclobutyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-hydroxycyclobutyl)carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis(Tert-butyl 3-hydroxycyclobutylcarbamate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. cold solution of 2.00 g (10.8 mmol) of (3-oxo-cyclobutyl)-carbamic acid tert-butyl ester in 20 mL of ethanol was added portionwise 204 mg (5.40 mmol) of sodium borohydride. The reaction mixture was stirred at room temperature until complete conversion was achieved. The solvent was evaporated, the crude product was taken up in dichloromethane and treated with sat. sodium bicarbonate solution. The phases were separated and the aqueous phase extracted twice with dichloromethane. The organic phases were combined, dried over magnesium sulfate and concentrated to give crude (3-hydroxy-cyclobutyl)-carbamic acid tert-butyl ester. Rt=0.76 min (Method C). Detected mass: 132.2 (M-tBu+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To tert-butyl (3-oxocyclobutyl)carbamate (see PREPARATION 4A, STEP 1; 110 g, 0.594 mol, 1 eq) in ethanol (600 mL) was slowly added sodium borohydride (11.23 g, 0.297 mol, 0.5 eq) at 0° C. Reaction mixture was warmed to RT and stirred at this temperature for 2 h. It was quenched with water (1 L). Solvent was removed under reduced pressure. Water layer was extracted with EtOAc (3×2 L). Combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated. Residue was purified by column chromatography with aluminum oxide (Eluent: 20% EtOAc in hexane to 10% MeOH in DCM) to get 64 g of tert-butyl (3-hydroxycyclobutyl)carbamate as a white solid in 58% yield.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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